Delamanid-d4: A Comprehensive Technical Guide for Researchers
Delamanid-d4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Delamanid-d4, the deuterated analog of the anti-tuberculosis drug Delamanid. This document covers its chemical structure, and physical and chemical properties, and delves into its application in research, including a detailed look at its mechanism of action and its influence on host-cell signaling pathways. Experimental methodologies are provided to support the practical application of this important research tool.
Core Chemical and Physical Properties
Delamanid-d4 is a stable, isotopically labeled form of Delamanid, where four hydrogen atoms on the phenoxy ring have been replaced with deuterium. This substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it is chemically identical to Delamanid but has a distinct molecular weight.[1][2]
Chemical Structure
IUPAC Name: (2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][3][4]oxazole[5]
Chemical Formula: C₂₅H₂₁D₄F₃N₄O₆
SMILES: FC(F)(F)OC1=CC=C(OC2CCN(C3=C([2H])C([2H])=C(OC[C@@]4(C)CN5C(O4)=NC(--INVALID-LINK--=O)=C5)C([2H])=C3[2H])CC2)C=C1
Quantitative Data Summary
A summary of the key quantitative properties of Delamanid-d4 is presented in the table below. This data is essential for accurate experimental design and interpretation.
| Property | Value | Reference(s) |
| Molecular Weight | 538.52 g/mol | |
| Monoisotopic Mass | 538.19772600 Da | |
| Purity (by HPLC) | 99.9% | |
| Enantiomeric Excess (ee) | 99.8% | |
| Isotopic Purity (atom % D) | >98% | |
| Appearance | White Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Delamanid is a prodrug that is activated within Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The deuterated form, Delamanid-d4, is expected to have the same mechanism of action.
The activation of Delamanid is dependent on the deazaflavin-dependent nitroreductase (Ddn). This enzyme is part of the F420-dependent pathway. Mutations in genes associated with this pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to resistance to Delamanid.
The following diagram illustrates the mycolic acid biosynthesis pathway, the target of Delamanid.
Caption: The mycolic acid biosynthesis pathway in M. tuberculosis and the inhibitory action of activated Delamanid.
Influence on Host Signaling Pathways: JAK/STAT1
Recent research has shown that Delamanid can modulate the host immune response. Specifically, Delamanid has been found to suppress the expression of the chemokine CXCL10 in human macrophages by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This suggests that in addition to its direct bactericidal effects, Delamanid may also have an anti-inflammatory role during tuberculosis treatment.
The diagram below outlines the JAK/STAT1 signaling pathway and the inhibitory effect of Delamanid.
Caption: Delamanid inhibits the JAK/STAT1 signaling pathway in macrophages, leading to reduced CXCL10 expression.
Experimental Protocols
Delamanid-d4 is primarily used as an internal standard in analytical methods. Below are generalized protocols for its synthesis and its application in a typical analytical workflow.
Synthesis of Delamanid-d4 (Conceptual)
A specific, detailed synthesis protocol for Delamanid-d4 is not publicly available. However, it would likely be synthesized using a deuterated precursor, specifically deuterated 4-bromophenol. General methods for the deuteration of phenols are well-established and typically involve hydrogen-deuterium exchange reactions.
Generalized Protocol for the Deuteration of Phenol (precursor to Delamanid-d4 synthesis):
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Catalyst Preparation: A polymer-supported acid catalyst, such as Amberlyst 15, is dried under vacuum over a desiccant (e.g., sulfuric acid) for 24 hours.
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Reaction Setup: The phenolic starting material (e.g., 4-bromophenol) is dissolved in deuterium oxide (D₂O) in a sealed reaction vessel. The dried catalyst is then added.
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Reaction Conditions: The reaction mixture is heated at an elevated temperature (e.g., 110°C) for a specified period (e.g., 24 hours) to facilitate the exchange of aromatic protons with deuterium.
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Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated phenol is then extracted from the aqueous solution using an appropriate organic solvent. The organic phase is dried, and the solvent is removed under reduced pressure. The product can be further purified by column chromatography if necessary.
The resulting deuterated 4-bromophenol would then be used in a multi-step synthesis similar to that described for unlabeled Delamanid to yield Delamanid-d4.
Quantification of Delamanid in Biological Matrices using LC-MS/MS
Delamanid-d4 is employed as an internal standard to accurately quantify Delamanid in biological samples such as plasma or cerebrospinal fluid.
Experimental Workflow:
Caption: A typical workflow for the quantification of Delamanid in biological samples using Delamanid-d4 as an internal standard.
Detailed Protocol Steps:
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Sample Preparation: Biological samples (e.g., 100 µL of plasma) are treated to remove proteins that can interfere with the analysis. This is commonly done by protein precipitation with a solvent like acetonitrile.
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Internal Standard Spiking: A known concentration of Delamanid-d4 solution is added to the sample.
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Extraction: The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing Delamanid and Delamanid-d4 is then transferred for further processing, which may include solid-phase extraction for additional cleanup.
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LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is typically used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile) to separate Delamanid and Delamanid-d4 from other matrix components.
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MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ion transitions for both Delamanid and Delamanid-d4.
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Quantification: The peak area ratio of Delamanid to Delamanid-d4 is used to construct a calibration curve from standards with known concentrations of Delamanid. The concentration of Delamanid in the unknown samples is then determined from this calibration curve.
Conclusion
Delamanid-d4 is an indispensable tool for researchers working on the development and clinical monitoring of Delamanid. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods. Furthermore, understanding the mechanism of action of Delamanid and its effects on host signaling pathways provides a broader context for its therapeutic effects and potential for immunomodulation. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this important deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Delamanid D4 | TargetMol [targetmol.com]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delamanid-D4 | C25H25F3N4O6 | CID 145925636 - PubChem [pubchem.ncbi.nlm.nih.gov]
